molecular formula C20H24N4O4 B298417 N'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide

N'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide

Cat. No.: B298417
M. Wt: 384.4 g/mol
InChI Key: SFBIFPLJVCPJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is a complex organic compound that features a benzyl group, a furan ring, a piperazine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide typically involves multiple steps:

    Formation of the Furan-2-carbonyl-piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl-piperazine intermediate.

    Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Oxalamide Formation: Finally, the benzylated intermediate is reacted with oxalyl chloride to form the oxalamide moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the furan ring can participate in electron transfer reactions. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-furan-2-carboxamidine: Similar structure but with a carboxamidine group instead of an oxalamide.

    N’-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide: Contains a furan ring and a benzylidene group but differs in the presence of a carbohydrazide moiety.

Uniqueness

N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is unique due to its combination of a furan ring, piperazine ring, and oxalamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N//'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C20H24N4O4/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26)

InChI Key

SFBIFPLJVCPJAS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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